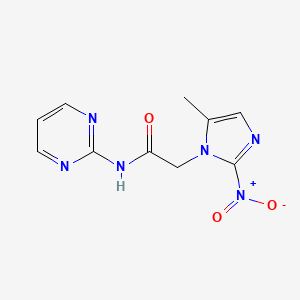
2-Methyl-5-nitro-N-2-pyrimidinyl-1H-imidazole-1-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide is a synthetic compound that belongs to the class of nitroimidazole derivatives. These compounds are known for their antimicrobial and antiprotozoal properties. The structure of 2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide includes a nitroimidazole ring and a pyrimidine ring, which contribute to its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide typically involves the following steps:
Nitration of Imidazole: The starting material, imidazole, is nitrated using a mixture of nitric acid and sulfuric acid to form 5-nitroimidazole.
Alkylation: The 5-nitroimidazole is then alkylated with methyl iodide to introduce the methyl group at the 5-position, resulting in 5-methyl-2-nitroimidazole.
Acylation: The 5-methyl-2-nitroimidazole is reacted with chloroacetyl chloride to form 2-(5-methyl-2-nitroimidazol-1-yl)acetyl chloride.
Coupling with Pyrimidine: Finally, the 2-(5-methyl-2-nitroimidazol-1-yl)acetyl chloride is coupled with 2-aminopyrimidine to yield 2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide.
Industrial Production Methods
Industrial production of 2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2-(5-amino-2-imidazol-1-yl)-N-pyrimidin-2-ylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetic acid.
科学的研究の応用
2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiprotozoal properties.
Medicine: Investigated for potential use in treating infections caused by anaerobic bacteria and protozoa.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide involves the reduction of the nitro group to an active intermediate, which interacts with the DNA of microorganisms. This interaction leads to the inhibition of DNA synthesis and ultimately the death of the microorganism. The compound targets anaerobic bacteria and protozoa, exploiting their unique metabolic pathways.
類似化合物との比較
2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide can be compared with other nitroimidazole derivatives such as metronidazole, tinidazole, and secnidazole. While all these compounds share a similar mechanism of action, 2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide is unique due to the presence of the pyrimidine ring, which may enhance its biological activity and spectrum of action.
List of Similar Compounds
- Metronidazole
- Tinidazole
- Secnidazole
- Ornidazole
特性
CAS番号 |
74550-89-3 |
|---|---|
分子式 |
C10H10N6O3 |
分子量 |
262.23 g/mol |
IUPAC名 |
2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide |
InChI |
InChI=1S/C10H10N6O3/c1-7-5-13-10(16(18)19)15(7)6-8(17)14-9-11-3-2-4-12-9/h2-5H,6H2,1H3,(H,11,12,14,17) |
InChIキー |
BXJJIDGYESZLIU-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N1CC(=O)NC2=NC=CC=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


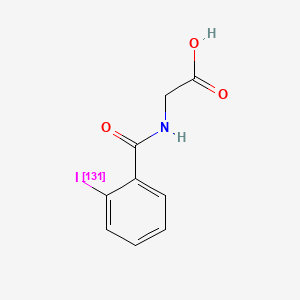

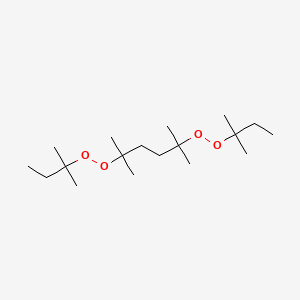
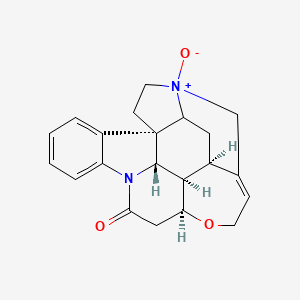
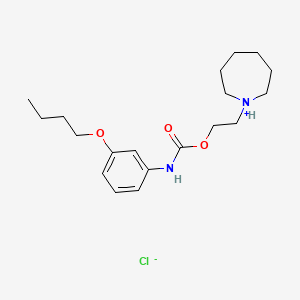
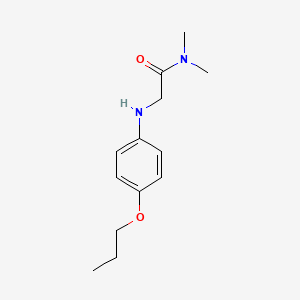
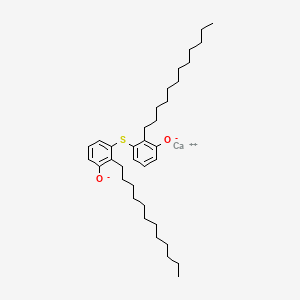

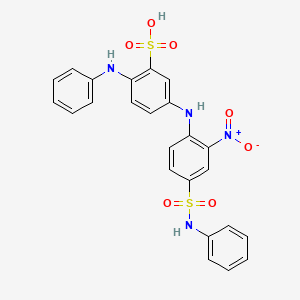
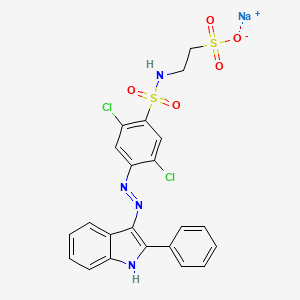
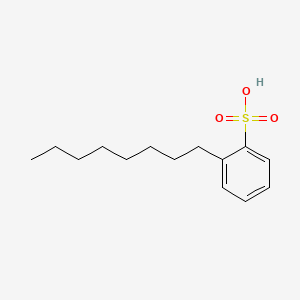
![8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben](/img/structure/B13753314.png)

![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium](/img/structure/B13753322.png)
